molecular formula C11H12ClNO3 B13544744 benzylN-(3-chloro-2-oxopropyl)carbamate

benzylN-(3-chloro-2-oxopropyl)carbamate

Cat. No.: B13544744
M. Wt: 241.67 g/mol
InChI Key: ISNQAEOLORGFRY-UHFFFAOYSA-N
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Description

Benzyl N-(3-chloro-2-oxopropyl)carbamate is an organic compound with the molecular formula C11H12ClNO3. It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a chloro group, and an oxopropyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(3-chloro-2-oxopropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 3-chloro-2-oxopropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of benzyl N-(3-chloro-2-oxopropyl)carbamate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-chloro-2-oxopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxopropyl group can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to produce benzyl alcohol and 3-chloro-2-oxopropylamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Benzyl alcohol and 3-chloro-2-oxopropylamine.

Scientific Research Applications

Benzyl N-(3-chloro-2-oxopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the chloro and oxopropyl groups.

    Benzyl (2-oxopropyl)carbamate: Similar but without the chloro group.

Uniqueness

Benzyl N-(3-chloro-2-oxopropyl)carbamate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and applications where such reactivity is desired.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

benzyl N-(3-chloro-2-oxopropyl)carbamate

InChI

InChI=1S/C11H12ClNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)

InChI Key

ISNQAEOLORGFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)CCl

Origin of Product

United States

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